molecular formula C19H21FN2O3S B5317726 2-(2-fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide

2-(2-fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B5317726
M. Wt: 376.4 g/mol
InChI Key: BMJYJHWHBCEEGA-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is a complex organic compound that features a fluorophenyl group, a piperidine ring, and a sulfonyl group

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-18-7-3-2-6-15(18)14-19(23)21-16-8-10-17(11-9-16)26(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJYJHWHBCEEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(2-fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(2-fluorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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